3-Bromo-2-fluoro-6-nitrophenol
Description
Significance of Halogenated Nitrophenols in Contemporary Organic Chemistry Research
Halogenated nitrophenols are of significant interest in modern organic chemistry due to the versatile reactivity imparted by their functional groups. The electron-withdrawing nature of both the nitro group and the halogen atoms deactivates the aromatic ring towards electrophilic substitution, while simultaneously activating it for nucleophilic aromatic substitution (SNAr) reactions. This dual reactivity allows for selective chemical transformations.
In contemporary research, these compounds are pivotal as:
Precursors for Agrochemicals: Many herbicides and fungicides are derived from halogenated nitrophenols.
Pharmaceutical Intermediates: They serve as foundational structures for the synthesis of various pharmaceuticals. For instance, 2-Bromo-6-nitrophenol is an intermediate in the synthesis of a derivative of Eltrombopag, a treatment for thrombocytopenia. chemchart.com
Building Blocks for Complex Molecules: The strategic placement of halogens allows for their use in cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, to form new carbon-carbon bonds.
The introduction of a fluorine atom, as seen in 3-Bromo-2-fluoro-6-nitrophenol, is particularly significant. Fluorine's high electronegativity and small size can profoundly influence a molecule's biological activity, metabolic stability, and lipophilicity, making fluorinated compounds highly sought after in drug discovery.
Overview of Research Trajectories for Aryl Halide Systems with Nitro and Hydroxyl Functionalities
Research involving aryl halide systems that also contain nitro and hydroxyl groups is multifaceted. Key areas of investigation include:
Synthesis and Functionalization: A primary research focus is the development of efficient and regioselective methods for the synthesis of these polysubstituted phenols. This often involves the controlled nitration and halogenation of phenolic precursors. For example, a patented method describes the preparation of 2-bromo-4-fluoro-6-nitrophenol (B1271563) by nitrating 2-bromo-4-fluorophenol (B1268413) with a mixture of sulfuric and nitric acids. google.com Research also explores the further functionalization of these molecules, such as the hydroxylation of aryl halides, which can be achieved through transition-metal-catalyzed reactions. bldpharm.com
Reaction Mechanisms: Understanding the mechanisms of reactions involving these compounds is crucial for optimizing reaction conditions and predicting outcomes. For instance, studies on the SRN1 (radical-nucleophilic substitution) mechanism have explored the coupling of aryl halides with hydroxide (B78521) surrogates to form phenols.
Biocatalysis and Biodegradation: There is growing interest in the use of enzymes for both the synthesis and degradation of halogenated nitrophenols. For example, HadA monooxygenase is an enzyme that can detoxify halogenated and nitrophenols through dehalogenation and denitration. moldb.com
Positioning of this compound within Phenolic Chemical Research
Within the broader field of phenolic chemical research, this compound is a specialized research chemical. Its trifunctional nature (bromo, fluoro, nitro) on a phenolic ring makes it a potentially valuable, albeit complex, building block. The specific substitution pattern—with the nitro group ortho to the hydroxyl, and the halogens at positions 3 and 6—creates a distinct electronic and steric environment.
The positioning of the substituents significantly impacts the compound's properties and reactivity. For instance, the intramolecular hydrogen bonding that can occur between the ortho-nitro group and the hydroxyl group influences its acidity and volatility, a common feature in o-nitrophenols. glpbio.com The presence and position of the two different halogens offer multiple sites for selective reactions, such as metal-halogen exchange or cross-coupling, although the fluorine atom is generally less reactive in such reactions compared to bromine.
While specific, in-depth academic studies on this compound are not widely published, its structural motifs are found in intermediates of more complex molecules. For example, a related compound, methyl 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate, has been synthesized as part of a research program developing inhibitors for protein-protein interactions. sci-hub.se This suggests that the core structure of this compound is of interest in medicinal chemistry research.
Scope and Objectives of Academic Investigations on this compound
Given the current landscape of available research, academic investigations involving this compound would likely focus on several key objectives:
Development of Novel Synthetic Routes: Establishing efficient, high-yield, and regioselective methods for the synthesis of this specific isomer would be a primary objective. This could involve exploring different nitrating and halogenating agents and optimizing reaction conditions.
Exploration of Reactivity: A thorough investigation of its chemical reactivity would be essential. This would include studying its behavior in various reaction types, such as nucleophilic aromatic substitution, etherification of the phenolic hydroxyl group, reduction of the nitro group, and metal-catalyzed cross-coupling reactions at the C-Br bond.
Synthesis of Derivatives and Analogues: Using this compound as a starting material, researchers could synthesize a library of derivatives to explore their potential in areas like medicinal chemistry and materials science. The unique combination of functional groups allows for a diverse range of chemical modifications.
Physicochemical and Spectroscopic Characterization: A comprehensive characterization of its physical and chemical properties, including detailed analysis of its NMR, IR, and mass spectra, as well as determination of its crystal structure through X-ray crystallography, would provide fundamental data for future research.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 872363-59-2 | moldb.comchemscene.combldpharm.combiosynth.com |
| Molecular Formula | C₆H₃BrFNO₃ | chemscene.combiosynth.com |
| Molecular Weight | 236.00 g/mol | chemscene.combiosynth.com |
| Appearance | Not specified in academic literature | |
| Melting Point | Not specified in academic literature | |
| Boiling Point | Not specified in academic literature | |
| Solubility | Reported to have moderate solubility in organic solvents. |
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 872363-59-2 |
| Molecular Formula | C₆H₃BrFNO₃ |
| Molecular Weight | 236.00 g/mol |
| IUPAC Name | 6-Bromo-3-fluoro-2-nitrophenol |
| SMILES | C1=CC(=C(C(=C1Br)O)N+[O-])F |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-fluoro-6-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-3-1-2-4(9(11)12)6(10)5(3)8/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWQZCLESUPFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Preparations of 3 Bromo 2 Fluoro 6 Nitrophenol and Analogous Compounds
Strategies for Introducing Halogen Substituents onto Phenolic Aromatic Rings
The introduction of halogen atoms onto a phenolic ring is a fundamental transformation in the synthesis of a wide array of chemical intermediates. The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity.
Direct Bromination of Fluorophenols
The direct bromination of fluorophenols is a common method for introducing a bromine atom onto the aromatic ring. However, the regioselectivity of this reaction is dictated by the directing effects of the hydroxyl (-OH) and fluorine (-F) substituents. Both are ortho-, para-directing groups, which can lead to a mixture of products.
For instance, the direct bromination of 2-fluorophenol (B130384) with bromine in a solvent like dichloromethane (B109758) tends to yield 4-bromo-2-fluorophenol (B1271925) as the major product. chemicalbook.com The hydroxyl group is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The directing effects of the hydroxyl group typically dominate, leading to substitution at the positions ortho and para to it. In the case of 2-fluorophenol, the para position (C4) is sterically more accessible than the ortho position (C6), and the other ortho position (C2) is already substituted with fluorine. This inherent regioselectivity makes the synthesis of 3-bromo-2-fluorophenol (B134220) via direct bromination of 2-fluorophenol challenging, as the bromine would preferentially add to the C4 and C6 positions.
To achieve bromination at the C3 position, alternative strategies or starting materials are often necessary.
Bromination Reactions Catalyzed by Boric Acid and Peroxides
To enhance selectivity and employ more environmentally benign reagents, catalytic systems for bromination have been developed. One such system involves the use of boric acid (H₃BO₃) as a catalyst, potassium bromide (KBr) as the bromine source, and hydrogen peroxide (H₂O₂) as the oxidant. This method offers a practical and eco-friendly protocol for the regioselective bromination of aromatic compounds.
In this system, it is proposed that peroxoborate is generated in situ from the reaction of boric acid and hydrogen peroxide. This species then effectively catalyzes the bromination of the phenolic substrate at room temperature. The reaction is typically carried out in water or ethanol. For the bromination of phenol (B47542) using this method, a high selectivity for the para-brominated product is observed. The reaction conditions can be optimized by adjusting the temperature and the amount of catalyst to maximize the yield and selectivity. For example, carrying out the reaction at room temperature with a 5 mol% catalyst loading has been found to be effective.
While specific studies on the boric acid-catalyzed bromination of fluorophenols are not extensively detailed in readily available literature, the principles of this methodology suggest it could be a viable approach for the controlled bromination of such substrates. The regiochemical outcome would still be influenced by the directing effects of the existing substituents.
Regioselective Nitration of Halogenated Phenol Precursors
The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution reaction. The regioselectivity of this reaction is highly dependent on the electronic nature and positions of the substituents already present on the ring.
Nitration of Bromo-fluorophenols using Mixed Acid Systems
A common and effective method for the nitration of aromatic compounds is the use of a mixed acid system, typically a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
The synthesis of compounds analogous to 3-bromo-2-fluoro-6-nitrophenol has been successfully achieved using this method. For example, the preparation of 2-bromo-4-fluoro-6-nitrophenol (B1271563) involves the nitration of 2-bromo-4-fluorophenol (B1268413). In a documented procedure, 2-bromo-4-fluorophenol is dissolved in a solvent such as chloroform (B151607), and a mixed acid solution of sulfuric acid and nitric acid (in a ratio of approximately 1:3 to 1:8) is added dropwise at room temperature. Following the addition, the reaction temperature is raised to 40-80°C to drive the reaction to completion.
This methodology can be applied to the nitration of 3-bromo-2-fluorophenol to produce the target compound, this compound. The reaction conditions, such as the ratio of acids, temperature, and reaction time, would likely require optimization to achieve a high yield of the desired product.
Considerations for Regioselectivity in Nitration Reactions
The regiochemical outcome of the nitration of a substituted phenol is governed by the directing effects of the substituents on the aromatic ring. In the case of 3-bromo-2-fluorophenol, the substituents are:
Hydroxyl (-OH) group at C1: A strongly activating ortho-, para-director.
Fluorine (-F) atom at C2: A deactivating ortho-, para-director.
Bromine (-Br) atom at C3: A deactivating ortho-, para-director.
The powerful activating and directing effect of the hydroxyl group will be the dominant factor in determining the position of nitration. The positions ortho (C2, C6) and para (C4) to the hydroxyl group are activated.
The C2 position is already substituted with a fluorine atom.
The C4 position is a potential site for nitration.
The C6 position is also a potential site for nitration.
Between the C4 and C6 positions, the steric hindrance around the C6 position is greater due to the adjacent fluorine atom at C2. However, the electronic activation by the hydroxyl group at the ortho position is very strong. In the case of the analogous 2-bromo-4-fluorophenol, nitration occurs at the C6 position, which is ortho to the hydroxyl group and meta to the bromine atom. This suggests that the directing effect of the hydroxyl group to the available ortho position is the overriding factor.
Therefore, for the nitration of 3-bromo-2-fluorophenol, the nitro group is expected to be directed to the C6 position, which is ortho to the strongly activating hydroxyl group, leading to the formation of this compound.
Optimization of Reaction Parameters and Yield Enhancement in Preparative Chemistry
To ensure efficient and high-yielding syntheses, the optimization of reaction parameters is critical. Factors such as temperature, reaction time, stoichiometry of reagents, and the choice of solvent can significantly impact the outcome of a chemical transformation.
Temperature and Time Control
Temperature and reaction time are pivotal in controlling the rate and selectivity of chemical reactions. In the nitration of 2-bromo-4-fluorophenol, a compound analogous to the target molecule, the reaction is initially carried out at a controlled temperature of 20°C during the dropwise addition of the nitrating agent. google.com Subsequently, the temperature is raised to 45°C for a period of 3 hours to ensure the completion of the reaction. google.com This temperature profile is designed to manage the exothermic nature of the nitration reaction and to promote the formation of the desired product while minimizing the formation of byproducts.
Stoichiometry and Reagent Ratios
The molar ratio of reactants is a key determinant of reaction efficiency and product yield. In the synthesis of 2-bromo-4-fluoro-6-nitrophenol, a nitrating mixture of sulfuric acid and nitric acid is employed. google.com A specific molar ratio of 1:5.5 of the nitrating mixture to the 2-bromo-4-fluorophenol substrate is used. google.com This excess of the nitrating agent helps to drive the reaction to completion and achieve a high yield of the desired product. The precise control of stoichiometry is essential to avoid over-nitration or other side reactions.
Solvent Effects and Reaction Media
The choice of solvent can influence the solubility of reactants, the reaction rate, and even the reaction pathway. In the nitration of 2-bromo-4-fluorophenol, chloroform is used as the solvent. google.com Chloroform is a relatively inert solvent that can dissolve the aromatic starting material, allowing for a homogeneous reaction mixture. The use of an appropriate solvent ensures efficient mixing and contact between the reactants, which is crucial for achieving a high conversion to the product.
Data Tables
Table 1: Optimized Reaction Parameters for the Nitration of 2-bromo-4-fluorophenol google.com
| Parameter | Value |
| Starting Material | 2-bromo-4-fluorophenol |
| Reagents | Sulfuric acid, Nitric acid |
| Molar Ratio (Substrate:Nitrating Agent) | 1:1.3 (based on 0.05 mol substrate and 0.065 mol nitrating mixture) |
| Solvent | Chloroform |
| Initial Temperature | 20°C |
| Reaction Temperature | 45°C |
| Reaction Time | 3 hours |
| Yield | 89% |
Table 2: Multi-step Synthesis of 3-bromo-2-fluoronitrobenzene google.com
| Step | Reaction | Key Reagents | Product |
| 1 | Acetylation | o-bromoaniline, Acetyl chloride | N-(2-bromophenyl)acetamide |
| 2 | Nitration | N-(2-bromophenyl)acetamide, Nitric acid | N-(2-bromo-6-nitrophenyl)acetamide |
| 3 | Hydrolysis | N-(2-bromo-6-nitrophenyl)acetamide | 2-bromo-6-nitroaniline |
| 4 | Diazotization & Fluorination | 2-bromo-6-nitroaniline, Fluoride (B91410), Nitro compound | 3-bromo-2-fluoronitrobenzene |
Green Chemistry Approaches in the Synthesis of Halogenated Nitrophenols
The synthesis of halogenated nitrophenols traditionally involves methods that are often at odds with the principles of environmental stewardship. Conventional protocols frequently rely on the use of corrosive reagents like concentrated nitric and sulfuric acids, volatile organic solvents, and high-energy inputs, leading to significant waste generation and potential environmental hazards. researchgate.netnih.gov In response, the field of green chemistry has spurred the development of more sustainable and eco-friendly synthetic methodologies. These approaches aim to minimize the environmental footprint by focusing on aspects such as atom economy, the use of safer solvents and reagents, energy efficiency, and the application of catalytic processes. nih.gov
Key advancements in the green synthesis of nitrophenols and their halogenated analogues include the adoption of microwave-assisted synthesis, the use of solid acid catalysts, alternative nitrating agents, and biocatalytic transformations. These methods not only offer environmental benefits but can also lead to improved reaction rates, higher yields, and enhanced regioselectivity. researchgate.netnih.govdergipark.org.tr
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for enhancing reaction rates and reducing energy consumption. orientjchem.org In the context of nitrophenol synthesis, microwave irradiation can dramatically shorten reaction times from hours to mere minutes. A notable example is the nitration of phenol using calcium nitrate (B79036) and glacial acetic acid. This microwave-assisted process achieves a complete reaction in just one minute, yielding 89% of the desired product. researchgate.netorientjchem.org This method successfully circumvents the need for the highly corrosive sulfuric and nitric acids typically used in traditional nitration. researchgate.net Similarly, urea (B33335) nitrate has been effectively used as an acid-free and safe nitrating agent for the exclusive ortho-nitration of phenols under microwave irradiation, resulting in excellent yields and substantially reduced reaction times. lookchem.com
Alternative Nitrating Agents and Catalytic Systems
A significant focus of green chemistry is the replacement of hazardous reagents with safer, more benign alternatives. For the nitration of phenols, this has led to the exploration of various nitrate salts and supported catalysts that avoid the use of concentrated mineral acids.
Metal Nitrates: Various metal nitrates have been successfully employed as nitrating agents. For instance, bismuth (III) nitrate pentahydrate and copper (II) nitrate have been shown to be effective. researchgate.netgoogle.com A green nitration method for phenolic compounds has been developed using nitric acid in the presence of a supported catalyst containing elements like bismuth, with ethers such as tetrahydrofuran (B95107) (THF) as less harmful solvents. google.com This approach is advantageous as the catalyst can be recovered and reused, and the reagents are more economical and safer than traditional ones. google.com
Solid Acid Catalysts and Milder Reagents: The use of solid acid catalysts is another cornerstone of green nitration. These catalysts are easy to handle, often recyclable, and can be readily separated from the reaction mixture, simplifying purification and minimizing waste. Reagents like ammonium (B1175870) nitrate (NH₄NO₃) in the presence of potassium hydrogen sulfate (B86663) (KHSO₄) have been used for the regioselective ortho-nitration of phenols, offering good to excellent yields. dergipark.org.tr Another efficient method involves using sodium nitrite (B80452) (NaNO₂) with 3-methyl-1-sulfonic acid imidazolium (B1220033) chloride, a Brønsted acidic ionic liquid, which allows the reaction to proceed at room temperature. sharif.edu
The table below summarizes various green nitration methods applicable to phenols, which serve as foundational techniques for the synthesis of more complex halogenated nitrophenols.
| Method | Nitrating Agent/Catalyst | Substrate | Key Green Advantages | Yield | Reaction Time | Reference |
|---|---|---|---|---|---|---|
| Microwave-Assisted | Calcium nitrate / Acetic acid | Phenol | Rapid, avoids corrosive H₂SO₄/HNO₃ mixture | 89% | 1 min | researchgate.netorientjchem.org |
| Microwave-Assisted | Urea nitrate | Phenols | Acid-free, safe, ortho-selective | Excellent | Short | lookchem.com |
| Supported Catalyst | Nitric acid / Bi(NO₃)₃ on Montmorillonite KSF | Phenol | Reusable catalyst, safer solvent (THF) | >60% | 30 min | google.com |
| Catalytic | NH₄NO₃ / KHSO₄ | 4-Bromophenol | Inexpensive, easy to handle, regioselective | Good to Excellent | Not specified | dergipark.org.tr |
| Ionic Liquid | NaNO₂ / [Msim]Cl | Phenols | Room temperature, simple workup | High | Not specified | sharif.edu |
Biocatalytic Approaches
Biocatalysis represents a frontier in green chemistry, utilizing enzymes to perform chemical transformations with high specificity under mild, aqueous conditions. nih.gov While direct biocatalytic synthesis of a compound like this compound is not yet established, related enzymatic processes for halogenation and functionalization of aromatic rings are well-documented.
Halogenating enzymes, such as haloperoxidases and flavin-dependent halogenases, offer a green alternative to traditional halogenation methods, which often involve hazardous reagents. nih.gov These enzymes use simple halide salts and an oxidant (like hydrogen peroxide) to regioselectively introduce halogen atoms onto organic substrates. nih.gov
Chemical Reactivity and Mechanistic Pathways of 3 Bromo 2 Fluoro 6 Nitrophenol
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group is a key functional moiety that imparts characteristic phenolic reactivity, including susceptibility to oxidation and the ability to undergo derivatization reactions.
Phenols can be oxidized to form quinones, a class of compounds characterized by a fully conjugated cyclic dione (B5365651) structure. The electron-donating nature of the hydroxyl group enhances the reactivity of the aromatic ring, facilitating oxidation. jove.com In the case of 3-Bromo-2-fluoro-6-nitrophenol, the hydroxyl group is positioned ortho to the nitro group. Oxidation would likely lead to the formation of an ortho-quinone, specifically 3-bromo-2-fluoro-1,2-benzoquinone.
The reaction proceeds through a mechanism involving the loss of two electrons and two protons. jove.com However, the presence of a strong electron-withdrawing nitro group on the ring can make the oxidation more challenging compared to simple phenols, as it decreases the electron density of the aromatic system. nih.gov Various oxidizing agents can be employed for this transformation, with reagents like Fremy's salt being effective for converting substituted phenols to quinones. libretexts.org
Table 1: Potential Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Potential Product |
|---|---|---|
| This compound | Fremy's Salt (Potassium nitrosodisulfonate) | 3-Bromo-2-fluoro-6-nitro-1,2-benzoquinone |
The phenolic hydroxyl group is readily derivatized to form ethers and esters. These reactions are fundamental in synthetic chemistry for protecting the hydroxyl group or for introducing new functionalities. nih.govresearchgate.net
Esterification: Acylation of the hydroxyl group can be achieved using acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine). This reaction converts the phenol (B47542) into its corresponding ester, which can alter its chemical and physical properties. libretexts.org
Etherification: The Williamson ether synthesis is a common method for converting phenols to ethers. This involves deprotonating the phenol with a suitable base (e.g., sodium hydride or potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide.
These derivatization reactions are generally high-yielding and compatible with the other functional groups present on the this compound ring.
Table 2: Examples of Derivatization Reactions
| Reaction Type | Reagent | Product Class | Example Product Name |
|---|---|---|---|
| Esterification | Acetyl Chloride | Phenyl Ester | 2-Bromo-1-fluoro-3-nitro-phenyl acetate |
| Esterification | Benzoyl Chloride | Phenyl Ester | 2-Bromo-1-fluoro-3-nitro-phenyl benzoate |
| Etherification | Methyl Iodide (with K₂CO₃) | Phenyl Ether | 1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene |
| Etherification | Benzyl Bromide (with NaH) | Phenyl Ether | 1-(Benzyloxy)-3-bromo-2-fluoro-6-nitrobenzene |
Transformations of the Nitro Group
The nitro group is a versatile functional group known for its strong electron-withdrawing properties and its ability to be transformed into other nitrogen-containing moieties, most notably an amino group.
The reduction of an aromatic nitro group to a primary amine is one of the most important reactions in synthetic organic chemistry. acs.org This transformation is crucial for the synthesis of anilines, which are precursors to a vast array of dyes, pharmaceuticals, and polymers. The expected product from the reduction of this compound is 2-amino-3-bromo-6-fluorophenol.
Several methods can be employed for this reduction, and the choice of reagent is critical to avoid unwanted side reactions, particularly dehalogenation (the removal of the bromine or fluorine atoms). google.comcommonorganicchemistry.com
Catalytic Hydrogenation: While highly efficient, catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) can sometimes lead to the cleavage of carbon-halogen bonds. commonorganicchemistry.com Using catalysts like Raney Nickel or platinum(IV) oxide can often mitigate this issue. google.comwikipedia.org
Metals in Acidic Media: A classic and reliable method involves the use of metals like iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid or acetic acid). commonorganicchemistry.comwikipedia.org Tin(II) chloride (SnCl₂) is a particularly mild and chemoselective reagent for this purpose. commonorganicchemistry.com
Table 3: Common Reagents for Nitro Group Reduction
| Reagent/Method | Conditions | Advantages | Potential Disadvantages |
|---|---|---|---|
| H₂, Pd/C | Methanol/Ethanol, room temp. | High efficiency, clean reaction | Risk of dehalogenation |
| H₂, Raney Nickel | Ethanol, room temp. | Lower risk of dehalogenation for Cl, Br, I | Pyrophoric catalyst |
| Fe, HCl/AcOH | Reflux | Inexpensive, reliable | Requires stoichiometric metal, acidic workup |
| SnCl₂·2H₂O | Ethanol/Ethyl Acetate | Mild, good chemoselectivity | Stoichiometric tin waste |
The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. It deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) through a combination of a strong inductive effect (-I) and a powerful resonance effect (-M). This withdrawal of electron density makes the ring significantly less nucleophilic and thus less reactive towards electrophiles like those used in nitration, halogenation, or Friedel-Crafts reactions.
Conversely, this strong electron withdrawal is the key to activating the ring for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com By pulling electron density out of the ring, the nitro group makes the ring carbons more electrophilic and better able to accommodate the negative charge that develops in the intermediate of an SNAr reaction. wikipedia.orglibretexts.org This activating effect is most pronounced when the nitro group is positioned ortho or para to a leaving group. libretexts.org
Nucleophilic Substitution Reactions Involving Halogen Atoms
The presence of the strongly activating nitro group ortho to the fluorine atom makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr). libretexts.org This reaction allows for the displacement of one of the halogen atoms by a nucleophile.
The mechanism proceeds in two steps:
Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge of this intermediate is delocalized onto the oxygen atoms of the ortho-nitro group, providing significant stabilization.
Elimination: The leaving group departs, taking its bonding electrons and restoring the aromaticity of the ring.
In this compound, the fluorine atom at the C2 position is ortho to the C6 nitro group, while the bromine atom at the C3 position is meta. Because the stabilizing resonance effect of the nitro group is only effective from the ortho and para positions, the fluorine atom is highly activated towards substitution, whereas the bromine atom is not. masterorganicchemistry.comlibretexts.org Furthermore, in SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. The high electronegativity of fluorine makes the carbon it is attached to more electrophilic and thus more susceptible to attack, making fluorine a better leaving group than bromine in this context. youtube.com
Therefore, nucleophilic attack will occur selectively at the C2 position, leading to the displacement of the fluoride (B91410) ion. A wide range of nucleophiles, such as amines, alkoxides, and thiolates, can be used in this reaction.
Table 4: Predicted Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile | Reagent Example | Predicted Major Product |
|---|---|---|
| Amine | Ammonia (NH₃) | 2-Amino-3-bromo-6-nitrophenol |
| Alkoxide | Sodium Methoxide (NaOMe) | 3-Bromo-2-methoxy-6-nitrophenol |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-Bromo-6-nitro-2-(phenylthio)phenol |
Displacement of Bromine and Fluorine by Nucleophiles
In the context of SNAr reactions, it is well-established that the electronegativity of the halogen substituent plays a more significant role than its ability as a leaving group. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect stabilizes the negative charge of the Meisenheimer complex, thereby lowering the activation energy for its formation. springernature.comnih.gov Consequently, in many cases of nucleophilic aromatic substitution on polyhalogenated aromatic compounds, fluorine is displaced more readily than bromine, despite bromide being a better leaving group in other substitution reactions like SN2. springernature.comnih.gov
For this compound, the nitro group at the 6-position strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions. The fluorine atom is at the 2-position (ortho to the nitro group), and the bromine atom is at the 3-position (meta to the nitro group). Nucleophilic attack is significantly more favored at positions ortho and para to a strong electron-withdrawing group like a nitro group, as the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the nitro group through resonance. Attack at the meta position does not allow for this resonance stabilization. Therefore, nucleophilic attack and subsequent displacement are far more likely to occur at the fluorine-bearing carbon (C-2) than the bromine-bearing carbon (C-3).
Recent computational and experimental studies have also suggested that not all SNAr reactions proceed through a distinct two-step addition-elimination mechanism. springernature.commasterorganicchemistry.com Some reactions, particularly those involving better leaving groups (like bromide) and less strongly activating systems, may proceed through a more concerted mechanism where the bond to the nucleophile forms as the bond to the leaving group breaks, passing through a single transition state. springernature.commasterorganicchemistry.com However, given the presence of the strongly activating nitro group and the fluorine at the activated position in this compound, the classical two-step Meisenheimer complex pathway is the more probable mechanism for the displacement of fluorine.
The general preference for the displacement of fluorine over bromine in activated aromatic systems is summarized in the following table:
| Feature | Displacement of Fluorine | Displacement of Bromine |
| Position | C-2 (ortho to -NO₂) | C-3 (meta to -NO₂) |
| Activation | Strongly activated by the nitro group through resonance and induction. | Weakly activated by the nitro group, primarily through induction. |
| Intermediate Stability | The negative charge in the Meisenheimer complex is highly stabilized by the adjacent nitro group. | The negative charge in the Meisenheimer complex is less stabilized. |
| Rate-Determining Step | The high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex. springernature.comnih.gov | The lower electronegativity of bromine provides less stabilization for the transition state. |
| Leaving Group Ability | Fluoride is a poorer leaving group. | Bromide is a better leaving group. |
| Overall Reactivity | Generally favored due to the stabilization of the rate-determining intermediate. | Generally disfavored due to the lack of strong activation and intermediate stabilization. |
Exploration of Intramolecular Interactions and their Influence on Reactivity
Intramolecular interactions, particularly hydrogen bonding, can significantly influence the chemical reactivity of a molecule by altering its electronic properties, conformation, and the stability of reaction intermediates. In this compound, a prominent intramolecular interaction is the hydrogen bond between the phenolic hydroxyl group (-OH) and the ortho-nitro group (-NO₂).
This intramolecular hydrogen bond can be expected to have several effects on the reactivity of the molecule in nucleophilic aromatic substitution reactions:
Increased Acidity of the Phenolic Proton: The hydrogen bond can increase the acidity of the phenolic proton, making the phenoxide ion easier to form under basic conditions. The resulting phenoxide is an even stronger activating group than the hydroxyl group, further enhancing the rate of nucleophilic attack on the ring.
Planarity and Resonance: The hydrogen bond helps to lock the nitro group in a planar conformation with the benzene (B151609) ring. This enhances the resonance delocalization of the π-electrons, which is crucial for the stabilization of the Meisenheimer complex formed upon nucleophilic attack.
Influence on Halogen Displacement: The intramolecular hydrogen bond might subtly influence the relative reactivity of the two halogen atoms. By enhancing the electron-withdrawing effect of the ortho-nitro group, it could further increase the electrophilicity of the C-2 carbon, making the displacement of the fluorine atom even more favorable.
Studies on simpler o-halophenols have shown that the strength of the intramolecular hydrogen bond between the hydroxyl group and the halogen is generally weak and follows the order I > Br > Cl > F. In fact, for 2-fluorophenol (B130384), the evidence for a significant intramolecular hydrogen bond is minimal. However, in this compound, the dominant intramolecular hydrogen bond is between the hydroxyl and the nitro group, which is a much stronger interaction.
The influence of this intramolecular hydrogen bond on reactivity is summarized below:
| Intramolecular Interaction | Effect on Molecular Property | Consequence for Reactivity |
| O-H···O-N Hydrogen Bond | Increases the acidity of the phenolic proton. | Facilitates the formation of the more strongly activating phenoxide ion under basic conditions. |
| Enforces planarity of the nitro group with the aromatic ring. | Enhances resonance stabilization of the Meisenheimer intermediate. | |
| May increase the effective electron-withdrawing capacity of the nitro group at the ortho position. | Potentially further increases the rate of nucleophilic attack at the C-2 position (fluorine displacement). |
Advanced Spectroscopic Characterization of 3 Bromo 2 Fluoro 6 Nitrophenol
Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis
FTIR spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. The spectrum of 3-Bromo-2-fluoro-6-nitrophenol is characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.
Assignment of Characteristic Vibrational Frequencies
The principal vibrational frequencies for this compound can be assigned based on established group frequency correlations from similar aromatic compounds. The presence of hydroxyl (-OH), nitro (-NO₂), C-F, and C-Br functional groups, in addition to the benzene (B151609) ring, results in a complex but interpretable spectrum.
Key vibrational modes include the stretching of the O-H bond, the asymmetric and symmetric stretching of the N-O bonds in the nitro group, C=C stretching within the aromatic ring, and the stretching vibrations of the C-F and C-Br bonds. Aromatic C-H stretching and various bending vibrations (in-plane and out-of-plane) further define the molecule's infrared signature. For aromatic nitro compounds, the N-O stretching bands are typically strong and are found at wavenumbers between 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). sigmaaldrich.com
Table 1: Predicted FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Intramolecularly H-bonded) | 3200 - 3500 | Broad, Medium |
| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |
| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| NO₂ Symmetric Stretch | 1340 - 1370 | Strong |
| C-O Stretch | 1180 - 1260 | Strong |
| C-F Stretch | 1100 - 1250 | Strong |
| Aromatic C-H In-Plane Bend | 1000 - 1300 | Medium |
| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong |
| C-Br Stretch | 500 - 650 | Medium to Strong |
Hydrogen Bonding Effects on O-H Stretching Frequencies
The ortho positioning of the hydroxyl and nitro groups in this compound facilitates the formation of a strong intramolecular hydrogen bond. modgraph.co.ukchemicalbook.com This interaction occurs between the hydrogen atom of the hydroxyl group and an oxygen atom of the nitro group, forming a stable six-membered ring structure. modgraph.co.uk
This intramolecular hydrogen bonding has a distinct effect on the O-H stretching frequency. In the absence of hydrogen bonding, a free phenolic O-H stretch typically appears as a sharp band around 3600 cm⁻¹. However, due to the hydrogen bond in this molecule, the O-H stretching vibration is shifted to a lower frequency (broadened band in the 3200-3500 cm⁻¹ region), and the peak intensity is often reduced. hoffmanchemicals.com The extent of this shift is an indicator of the strength of the hydrogen bond. Substituents on the ring can further influence this bond; for instance, an alkyl group adjacent to the nitro group can strengthen the intramolecular hydrogen bond. hoffmanchemicals.comlongdom.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for determining the detailed carbon-hydrogen framework of a molecule. Through ¹H, ¹³C, and ¹⁹F NMR, the chemical environment of each nucleus can be mapped out, confirming the substitution pattern and electronic structure of this compound.
¹H NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to show signals for the phenolic proton and the two aromatic protons.
Aromatic Protons : The two protons on the benzene ring are in different chemical environments and are expected to appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm). nottingham.ac.uk The precise chemical shifts are influenced by the electronic effects of the four substituents. The nitro group is a strong electron-withdrawing group, which deshields the ortho and para protons, shifting their signals downfield. spectrabase.com Conversely, the hydroxyl group is an electron-donating group, causing an upfield shift for ortho and para protons. spectrabase.com The halogens (Br and F) also exert inductive and mesomeric effects. The interplay of these effects will determine the final chemical shifts of the two aromatic protons, which would be expected to appear as doublets due to coupling with each other.
Phenolic Proton : The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature. Due to the strong intramolecular hydrogen bond, this proton is significantly deshielded and would likely appear far downfield, potentially in the range of 10-12 ppm.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -OH | 10.0 - 12.0 | Singlet (broad) | N/A |
| Ar-H (H-4) | 7.2 - 7.6 | Doublet | ~8-9 (³JHH) |
| Ar-H (H-5) | 7.0 - 7.4 | Doublet | ~8-9 (³JHH) |
¹³C NMR Chemical Shift Analysis
The proton-decoupled ¹³C NMR spectrum of this compound should display six distinct signals, one for each carbon atom in the benzene ring. The chemical shifts of these carbons are highly dependent on the attached substituent. chemsrc.com Aromatic carbons typically resonate in the 120-150 ppm range. nottingham.ac.uk
The substituent effects can be predicted:
C-OH (C-1) : The hydroxyl group typically shifts the ipso-carbon downfield to ~150-160 ppm.
C-F (C-2) : The carbon directly attached to fluorine experiences a large downfield shift due to fluorine's high electronegativity, and will also exhibit a large one-bond C-F coupling constant.
C-Br (C-3) : The carbon bonded to bromine will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.
C-NO₂ (C-6) : The nitro group is electron-withdrawing and deshields the ipso-carbon, shifting it downfield.
C-H Carbons (C-4, C-5) : The chemical shifts of these carbons will be a cumulative result of the effects from all substituents.
Symmetry considerations are important; since all six carbons are in unique environments, six signals are expected. myskinrecipes.com
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (in ¹⁹F coupled spectrum) |
|---|---|---|
| C-1 (-OH) | 148 - 155 | Doublet |
| C-2 (-F) | 145 - 152 (with large ¹JCF) | Singlet |
| C-3 (-Br) | 110 - 120 | Doublet |
| C-4 (-H) | 125 - 135 | Doublet |
| C-5 (-H) | 120 - 130 | Singlet |
| C-6 (-NO₂) | 135 - 145 | Doublet |
¹⁹F NMR Spectroscopy for Fluorine Environment Characterization
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. chemicalbook.com The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, making it very sensitive to subtle changes in the electronic environment. chemicalbook.comnih.gov
For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift will be influenced by the other substituents on the aromatic ring. Electron-withdrawing groups generally cause a downfield shift, while electron-donating groups cause an upfield shift. chemicalbook.com The position of the fluorine atom, ortho to both the nitro and hydroxyl groups, will result in a specific chemical shift that is characteristic of this particular substitution pattern. The signal may also show coupling to the nearby aromatic protons. Computational methods can be employed to predict ¹⁹F chemical shifts with reasonable accuracy, providing a valuable tool for structural assignment.
Table 4: Predicted ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Expected Multiplicity |
|---|---|---|
| Ar-F | -120 to -150 | Multiplet (due to coupling with protons) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the presence of a benzene ring substituted with a hydroxyl (-OH), a nitro (-NO2), a bromo (-Br), and a fluoro (-F) group dictates its spectral properties.
Analysis of Absorption Wavelengths and Excitation Energies
The electronic spectrum of this compound is expected to be dominated by π → π* and n → π* transitions associated with the aromatic ring and the nitro and hydroxyl substituents. The benzene ring itself exhibits strong absorptions in the ultraviolet region. The presence of substituents significantly modifies the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax).
Phenol (B47542) , the parent structure, typically shows a primary absorption band around 275 nm. docbrown.info
The nitro group is a strong chromophore and auxochrome, which extends the conjugation of the π-system and introduces non-bonding electrons. In nitrophenols, this leads to a bathochromic (red) shift, moving the absorption to longer wavelengths. For instance, 3-nitrophenol (B1666305) exhibits a second λmax at 340 nm, with the absorption tail extending into the visible region, imparting a pale yellow color. docbrown.info
The halogen substituents (bromo and fluoro) also act as auxochromes and can cause further shifts in the absorption bands.
Given these substituent effects, this compound is predicted to exhibit complex absorption bands in the UV region, likely with a significant tail extending towards the visible spectrum. The electronic transitions would involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), with the energies of these orbitals being influenced by the combined electronic effects of all substituents. The absorption spectra of nitrophenols are also known to be sensitive to pH, with deprotonation of the phenolic hydroxyl group leading to a redshift in the absorption bands. rsc.org
Table 1: Expected UV-Vis Absorption Characteristics of this compound
| Transition Type | Expected Wavelength Range (nm) | Associated Functional Groups |
| π → π | 250 - 350 | Aromatic ring, Nitro group |
| n → π | 300 - 400 | Nitro group, Hydroxyl group |
X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Structure
X-ray diffraction analysis of a single crystal provides precise information about the three-dimensional arrangement of atoms within the molecule and the packing of molecules in the crystal lattice. Although a crystal structure for this compound is not publicly available, we can infer its structural parameters from related compounds.
Determination of Bond Lengths, Bond Angles, and Torsional Angles
The molecular geometry of this compound will be largely dictated by the sp2 hybridization of the carbon atoms in the benzene ring, leading to a planar or near-planar ring structure. The substituents will have characteristic bond lengths and angles.
C-Br Bond: Typically around 1.85 - 1.95 Å.
C-F Bond: Generally in the range of 1.32 - 1.38 Å.
C-N Bond (nitro group): Approximately 1.45 - 1.50 Å.
N-O Bonds (nitro group): Around 1.20 - 1.25 Å.
C-O Bond (hydroxyl group): Roughly 1.35 - 1.40 Å.
C-C Bonds (aromatic): Averaging about 1.39 Å.
Table 2: Predicted Bond Parameters for this compound
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-Br | 1.90 ± 0.05 |
| C-F | 1.35 ± 0.03 |
| C-N | 1.47 ± 0.02 |
| N-O | 1.22 ± 0.02 |
| C-O | 1.37 ± 0.03 |
| C-C (aromatic) | 1.39 ± 0.02 |
| Bond Angles (°) | |
| C-C-C (aromatic) | 120 ± 3 |
| C-C-Br | 120 ± 2 |
| C-C-F | 120 ± 2 |
| C-C-N | 120 ± 2 |
| O-N-O | 125 ± 3 |
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of this compound molecules in the solid state will be governed by a variety of intermolecular forces. The nitro group is known to play a significant role in crystal packing through its participation in C-H···O and dipole-dipole interactions. researchgate.net
Hydrogen Bonding: A strong intramolecular hydrogen bond between the phenolic hydroxyl group and an oxygen atom of the adjacent nitro group is highly probable. Intermolecular hydrogen bonding between the hydroxyl group and the nitro group of a neighboring molecule is also a possibility, which would influence the crystal packing.
Halogen Bonding: The bromine atom can participate in halogen bonding, acting as an electrophilic region that interacts with nucleophilic atoms like oxygen or nitrogen on adjacent molecules.
π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.
Dipole-Dipole Interactions: The polar nature of the C-F, C-Br, C-N, and C-O bonds will contribute to dipole-dipole interactions within the crystal structure.
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]+•. Due to the presence of bromine, this peak will be accompanied by an [M+2]+• peak of nearly equal intensity, which is characteristic of the isotopic distribution of bromine (79Br and 81Br). The nominal molecular weight of C6H3BrFNO3 is approximately 236 g/mol .
Upon ionization, the molecular ion can undergo various fragmentation pathways. Common losses from substituted nitrophenols include the elimination of the nitro group and other functional groups. libretexts.org
Predicted Fragmentation Pathways:
Loss of NO2: A significant fragment ion would likely result from the loss of the nitro group (NO2, 46 Da), leading to a [M-46]+ ion.
Loss of NO: Subsequent loss of a nitric oxide radical (NO, 30 Da) from the molecular ion is also a common fragmentation pathway for nitroaromatic compounds. nih.gov
Loss of OH: The hydroxyl group can be lost as a radical (OH, 17 Da).
Loss of Halogens: Cleavage of the C-Br or C-F bond can lead to the loss of bromine (79/81 Da) or fluorine (19 Da) radicals.
Ring Fragmentation: The aromatic ring itself can fragment, leading to a series of smaller charged species.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment | Identity of Lost Neutral Species |
| 235/237 | [C6H3BrFNO3]+• | Molecular Ion |
| 189/191 | [C6H3BrFO]+ | NO2 |
| 205/207 | [C6H3BrFNO2]+ | NO |
| 218/220 | [C6H2BrFN2O2]+ | OH |
| 156 | [C6H3FNO3]+ | Br |
Computational Chemistry and Quantum Mechanical Studies of 3 Bromo 2 Fluoro 6 Nitrophenol
Density Functional Theory (DFT) Applications for Molecular Modeling
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties with a favorable balance of accuracy and computational cost. For a molecule like 3-bromo-2-fluoro-6-nitrophenol, DFT would be the primary tool for a comprehensive theoretical analysis.
Geometry Optimization and Conformational Analysis
A crucial first step in the computational study of this compound would be to determine its most stable three-dimensional structure. This is achieved through geometry optimization. The process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. This optimized geometry corresponds to the most stable arrangement of the atoms in the molecule.
For this compound, particular attention would be paid to the orientation of the hydroxyl (-OH) and nitro (-NO2) groups relative to the benzene (B151609) ring and each other. Intramolecular hydrogen bonding between the hydroxyl proton and an oxygen atom of the nitro group, or the fluorine atom, could significantly influence the preferred conformation. Conformational analysis would involve rotating these groups and performing geometry optimizations for each starting conformation to identify the global energy minimum.
Prediction of Vibrational Frequencies and Intensities
Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the various modes of vibration of the atoms, such as stretching, bending, and twisting of the chemical bonds. The calculated vibrational spectrum (often presented as an infrared or Raman spectrum) can be compared with experimental data to validate the accuracy of the computational model.
For this compound, the predicted vibrational frequencies would help in assigning the characteristic vibrational modes associated with the different functional groups, including the O-H stretch of the phenol (B47542), the N-O stretches of the nitro group, and the C-Br, C-F, and C-N bonds. The intensities of these vibrations would also be calculated, providing a more complete theoretical spectrum.
Basis Set Selection and Functional Comparison (e.g., B3LYP, HF)
The accuracy of DFT calculations is dependent on the choice of the functional and the basis set.
Functionals: The functional is the part of the DFT calculation that approximates the exchange-correlation energy. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides a good balance of accuracy and computational efficiency for organic molecules. Hartree-Fock (HF) theory, while generally less accurate than DFT for many properties due to its neglect of electron correlation, is often used as a baseline for comparison. A comparative study using different functionals would be necessary to assess the reliability of the calculated properties.
Basis Sets: A basis set is a set of mathematical functions used to represent the electronic wavefunctions. The size and flexibility of the basis set affect the accuracy of the calculation. Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p), are commonly employed. Larger basis sets with polarization and diffuse functions are generally required for accurate predictions of properties like vibrational frequencies and electronic properties. A systematic study with different basis sets would be performed to ensure the results are converged with respect to the basis set size.
A hypothetical comparison of total energies for a geometry optimization of this compound using different levels of theory might look like this:
| Functional | Basis Set | Relative Energy (kcal/mol) |
| HF | 6-31G(d) | X |
| B3LYP | 6-31G(d) | Y |
| B3LYP | 6-311++G(d,p) | Z |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.
Highest Occupied Molecular Orbital (HOMO) Characteristics
The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the ionization potential of the molecule. For this compound, the HOMO would likely be localized on the phenol ring and the oxygen atom of the hydroxyl group, as these are the most electron-rich regions. The distribution and energy of the HOMO would provide insights into the molecule's reactivity towards electrophiles. A visualization of the HOMO would show the regions of highest electron density, indicating the most probable sites for electrophilic attack.
A table summarizing hypothetical FMO data for this compound could be presented as follows:
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -A | Primarily localized on the phenyl ring and the hydroxyl oxygen atom. |
| LUMO | -B | Primarily localized on the nitro group and the phenyl ring. |
| HOMO-LUMO Gap | A - B | Indicates the kinetic stability and chemical reactivity of the molecule. |
Lowest Unoccupied Molecular Orbital (LUMO) Characteristics
The Lowest Unoccupied Molecular Orbital (LUMO) is a key frontier molecular orbital that provides insights into a molecule's ability to accept electrons. In aromatic compounds like this compound, the LUMO is typically a π* (pi-antibonding) orbital distributed over the benzene ring. The presence of the electron-withdrawing nitro group (-NO₂) is expected to significantly lower the energy of the LUMO. This is because the nitro group can delocalize the negative charge that would be introduced upon the acceptance of an electron, thereby stabilizing the resulting anion.
Furthermore, the halogen atoms, bromine and fluorine, also exhibit electron-withdrawing inductive effects, which would further contribute to lowering the LUMO energy. A lower LUMO energy indicates that the molecule is a better electron acceptor. Therefore, it can be predicted that this compound would have a relatively low-lying LUMO, making it susceptible to nucleophilic attack. The LUMO density is likely to be concentrated on the nitro group and the carbon atoms of the aromatic ring, particularly those in close proximity to the electron-withdrawing substituents.
HOMO-LUMO Energy Gap and Chemical Reactivity Prediction
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This smaller energy gap is associated with lower molecular stability and greater polarizability. researchgate.net
| Parameter | Predicted Influence on this compound |
| HOMO Energy | The energy of the highest occupied molecular orbital. The presence of the electron-donating hydroxyl group and halogens (through their +M effect) would raise the HOMO energy, while the electron-withdrawing nitro group would lower it. The net effect would determine the final HOMO energy level. |
| LUMO Energy | The energy of the lowest unoccupied molecular orbital. The strong electron-withdrawing nature of the nitro group, along with the inductive effects of the halogens, is expected to significantly lower the LUMO energy. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. The significant lowering of the LUMO is likely to result in a relatively small HOMO-LUMO gap, indicating higher chemical reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface, with red indicating areas of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating areas of low electron density (positive potential, susceptible to nucleophilic attack).
For this compound, the MEP map is expected to show distinct regions of positive and negative potential. The region around the oxygen atoms of the nitro group and the phenolic hydroxyl group will exhibit a high negative potential (red) due to the high electronegativity of oxygen and the presence of lone pairs. These sites are therefore predicted to be nucleophilic.
Conversely, the hydrogen atom of the hydroxyl group and the regions around the carbon atoms attached to the electron-withdrawing nitro group and halogen atoms are expected to have a positive potential (blue). These areas are identified as electrophilic sites. The aromatic ring itself will likely display a complex potential distribution due to the competing electronic effects of the various substituents.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of intramolecular interactions, such as charge transfer and hyperconjugation.
In this compound, NBO analysis would likely reveal significant intramolecular charge transfer from the electron-donating hydroxyl group and, to a lesser extent, the halogen atoms, to the electron-withdrawing nitro group. This charge transfer occurs through the π-system of the aromatic ring. The analysis would quantify the delocalization of electron density from the lone pairs of the oxygen, bromine, and fluorine atoms into the antibonding orbitals of the ring and the nitro group.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface (HS) analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mq.edu.aunih.gov By mapping properties onto this unique molecular surface, researchers can gain a comprehensive understanding of the crystal packing environment. mq.edu.au The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments.
The normalized contact distance (d_norm) is a key property mapped onto the Hirshfeld surface. It is calculated based on the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface, as well as the van der Waals radii of the atoms involved. core.ac.ukmdpi.com The d_norm surface is visualized using a red-white-blue color scheme:
Red spots indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. core.ac.uk
White areas represent contacts that are approximately equal to the van der Waals separation.
Blue regions show contacts that are longer than the van der Waals radii. nih.gov
For a molecule like this compound, a variety of intermolecular contacts are expected to stabilize its crystal structure. While specific experimental data for this compound is not available, a representative breakdown of these interactions can be hypothesized based on analyses of similarly functionalized molecules, such as other nitrophenols and halogenated aromatic compounds. elsevierpure.comresearchgate.netresearchgate.net The dominant interactions would likely involve hydrogen bonds and van der Waals forces.
The presence of the hydroxyl group would lead to significant O···H/H···O contacts, while the nitro group would also participate in hydrogen bonding. elsevierpure.com The bromine and fluorine atoms would contribute through Br···H and F···H contacts, respectively. The aromatic rings would give rise to C···H and H···H contacts, which typically constitute a large portion of the surface area. elsevierpure.comresearchgate.net
Table 1: Representative Quantification of Intermolecular Interactions for this compound via Hirshfeld Surface Analysis. This table is illustrative and presents expected interaction percentages based on studies of analogous compounds.
| Intermolecular Contact | Expected Contribution (%) |
| H···H | 30 - 40 % |
| O···H / H···O | 20 - 30 % |
| C···H / H···C | 10 - 15 % |
| Br···H / H···Br | 5 - 10 % |
| F···H / H···F | 3 - 7 % |
| C···C | 2 - 5 % |
| Other (e.g., O···C, N···H) | 1 - 5 % |
Global Chemical Reactivity Descriptors
Global chemical reactivity descriptors, derived from the framework of conceptual DFT, are essential for predicting the reactivity, stability, and electronic properties of a molecule. imist.marjpn.orgacs.org These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). rjpn.orgnih.gov
The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, measuring its electrophilic power. rjpn.orgbohrium.com A higher electrophilicity index indicates a greater capacity to act as an electrophile. rjpn.org This index is particularly relevant for nitroaromatic compounds, which are known to participate in nucleophilic aromatic substitution reactions. rjpn.orgnih.gov It is defined as:
ω = μ² / (2η)
where μ is the chemical potential and η is the chemical hardness. researchgate.net
Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. ias.ac.in A molecule with a large HOMO-LUMO energy gap is considered "hard" and is generally more stable and less reactive. rjpn.orgias.ac.in Conversely, chemical softness (σ) is the reciprocal of hardness (σ = 1/η) and indicates a molecule's polarizability and higher reactivity. researchgate.netijarset.com A "soft" molecule has a small HOMO-LUMO gap. ias.ac.in
η = (E_LUMO - E_HOMO) / 2
The chemical potential (μ) measures the tendency of electrons to escape from a system. It is the negative of electronegativity (χ). rjpn.orgijarset.com These descriptors provide insight into the molecule's ability to donate or accept electrons in a chemical reaction. nih.gov
μ = (E_HOMO + E_LUMO) / 2 χ = -μ = -(E_HOMO + E_LUMO) / 2
Table 2: Global Chemical Reactivity Descriptors and Their Formulas.
| Descriptor | Symbol | Formula |
| Electronegativity | χ | χ = -(E_HOMO + E_LUMO) / 2 |
| Chemical Potential | μ | μ = (E_HOMO + E_LUMO) / 2 |
| Chemical Hardness | η | η = (E_LUMO - E_HOMO) / 2 |
| Chemical Softness | σ | σ = 1 / η |
| Electrophilicity Index | ω | ω = μ² / (2η) |
Nonlinear Optical (NLO) Properties Theoretical Prediction
Molecules with significant nonlinear optical (NLO) properties are crucial for applications in optoelectronics, including optical switching and data storage. nih.gov Organic molecules, particularly those with electron donor and acceptor groups connected by a π-conjugated system, often exhibit large NLO responses. plu.mx The presence of a strong electron-withdrawing nitro group and electron-donating hydroxyl group on the aromatic ring of this compound suggests it could possess notable NLO properties. imist.ma
DFT calculations are a reliable method for predicting the NLO properties of molecules. plu.mxajrconline.org The key parameters are the molecular polarizability (α) and the first hyperpolarizability (β), which describe the linear and first-order nonlinear response of the molecule to an external electric field, respectively. nih.gov
The mean polarizability (⟨α⟩) is calculated as: ⟨α⟩ = (α_xx + α_yy + α_zz) / 3
The total first hyperpolarizability (β_total) is given by: β_total = [(β_xxx + β_xyy + β_xzz)² + (β_yyy + β_yzz + β_yxx)² + (β_zzz + β_zxx + β_zyy)²]^(1/2)
A large β_total value is indicative of a strong second-order NLO response. imist.ma This is often associated with significant intramolecular charge transfer from the electron-donating part to the electron-accepting part of the molecule. plu.mx
Table 3: Illustrative Theoretical NLO Properties. The values presented are representative for a substituted nitrophenol-type compound and are for comparative purposes. The actual values for this compound would require specific DFT calculations.
| NLO Parameter | Symbol | Representative Calculated Value |
| Mean Polarizability | ⟨α⟩ | 1.0 - 5.0 x 10⁻²³ esu |
| First Hyperpolarizability | β_total | 1.0 - 9.0 x 10⁻³⁰ esu |
Environmental Fate and Analytical Characterization of Nitrophenols, with Relevance to 3 Bromo 2 Fluoro 6 Nitrophenol
Environmental Occurrence and Distribution of Nitroaromatic Compounds
Nitroaromatic compounds (NACs) are a significant class of chemicals primarily produced through industrial and human activities. nih.gov Their widespread application in the manufacturing of pesticides, dyes, explosives, and pharmaceuticals has led to their release and subsequent contamination of soil and water environments. nih.govresearchgate.net An unfortunate consequence of the extensive use of nitroaromatic compounds is the environmental contamination of soil and groundwater. nih.gov Although some of these compounds, like certain pesticides, are intentionally released into the environment, improper handling and storage have resulted in accidental discharges globally. nih.gov
Industrial accidents have also contributed to significant environmental contamination. For instance, a major explosion at a chemical plant in Jilin City, China, in 2005 released an estimated 100 tons of benzene (B151609) and nitrobenzene (B124822) into the Songhua River. nih.gov The manufacture and handling of munitions have also created a legacy of environmental contamination with nitroaromatic compounds. nih.gov
Nitrophenols, a subset of NACs, are frequently detected in various environmental matrices, including air, water, and soil. researchgate.net Their prevalence is largely due to wastewater discharge from manufacturing facilities. researchgate.net While extensive data exists on the environmental presence of compounds like nitrobenzene, 2,4-dinitrotoluene, and various nitrophenols, specific monitoring data for 3-Bromo-2-fluoro-6-nitrophenol is not widely documented in the available literature. However, as a halogenated nitrophenol, its environmental presence would likely be associated with industrial synthesis processes where it is used as an intermediate. The nitro group on the benzene ring makes these compounds recalcitrant, leading to their persistence in the environment. researchgate.net
Degradation Pathways in Aquatic and Terrestrial Environments
The degradation of nitrophenols in the environment is a critical area of study due to their persistence and toxicity. Various physical, chemical, and biological methods have been explored to remediate sites contaminated with these compounds.
Photocatalytic degradation is an advanced oxidation process that has shown effectiveness in breaking down nitrophenols. This method typically employs semiconductor photocatalysts, such as titanium dioxide (TiO2), which, when irradiated with light of appropriate wavelength, generate electron-hole pairs. mdpi.com These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−), which are capable of degrading organic pollutants. mdpi.com
Studies on the photocatalytic degradation of 4-nitrophenol (B140041) (4-NP) have demonstrated the efficacy of this approach. For example, the use of a Cu2O/TiO2 p-n heterojunction network catalyst effectively degraded 4-NP under artificial solar light without the need for additional oxidants. acs.org The enhanced performance was attributed to the improved visible light absorption by the composite material. acs.org Similarly, carbon and nitrogen co-doped TiO2 (C, N-TiO2) showed higher photocatalytic efficiency in degrading 4-NP compared to pure TiO2, degrading 87% of the initial concentration in 420 minutes under simulated sunlight. frontiersin.orgnih.gov
The degradation process often follows first-order kinetics. frontiersin.orgnih.gov However, it is important to note that intermediate degradation products can sometimes be more toxic than the parent compound, necessitating complete mineralization to non-toxic substances like CO2 and H2O. mdpi.comfrontiersin.orgnih.gov
| Catalyst | Pollutant | Degradation Efficiency | Time (min) | Light Source |
| C, N-TiO2 | 4-Nitrophenol | 87% | 420 | Simulated Sunlight |
| A-TiO2 | 4-Nitrophenol | 65% | 420 | Simulated Sunlight |
| Cu2O/TiO2 | 4-Nitrophenol | ~96% | 180 | Artificial Solar Light |
| Ca2+-doped AgInS2 | 4-Nitrophenol | 63.2% | 120 | Visible Light |
This table presents a summary of research findings on the photocatalytic degradation of 4-nitrophenol under various conditions.
Bioremediation is considered a cost-effective and environmentally friendly approach for the removal of nitrophenols from contaminated environments. researchgate.netiwaponline.com This process relies on the metabolic capabilities of microorganisms to degrade these toxic compounds into less harmful substances. Several bacterial species have been identified that can utilize nitrophenols as their sole source of carbon, nitrogen, and energy. nih.gov
Strains of Pseudomonas, Arthrobacter, Bacillus, and Rhodococcus have demonstrated the ability to degrade p-nitrophenol (PNP). iwaponline.comnih.gov For instance, Pseudomonas putida has been shown to degrade PNP at concentrations as high as 50 μg/mL. nih.gov The degradation pathways can vary between different types of bacteria; gram-negative bacteria often degrade nitrophenols via a hydroquinone (B1673460) pathway, while gram-positive bacteria may use a 4-nitrocatechol (B145892) and hydroxyquinol pathway. iwaponline.com The effectiveness of bioremediation can be influenced by environmental factors such as pH, temperature, and the presence of other nutrients. iwaponline.comacs.org
Bioaugmentation, which involves introducing specific microbial strains to a contaminated site, has been successful in field studies for PNP remediation. acs.org Immobilization of bacterial cells on a suitable carrier material can enhance the stability and degradation efficiency of the introduced strain. acs.org
| Microorganism | Target Compound | Degradation Pathway Noted |
| Pseudomonas putida | p-Nitrophenol | Conversion to hydroquinone |
| Arthrobacter protophormiae | p-Nitrophenol | Not specified |
| Rhodococcus sp. | p-Nitrophenol | 1,2,4-benzenetriol (BT) pathway |
| Serratia sp. | p-Nitrophenol | Not specified |
| Achromobacter denitrifacians | p-Nitrophenol | Hydroquinone pathway |
This table lists some of the microorganisms capable of degrading p-nitrophenol and their associated degradation pathways.
Analytical Methodologies for Environmental Monitoring
Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of nitrophenols in environmental samples. Chromatographic and mass spectrometric techniques are the most widely used methods for this purpose.
High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the direct determination of polar analytes like nitrophenols in aqueous samples, as it often does not require a derivatization step. acs.org Reversed-phase HPLC (RP-HPLC) with UV-Vis detection is commonly employed for the separation and quantification of nitrophenols and their metabolites. nih.gov The separation can be optimized by adjusting the mobile phase composition, pH, and flow rate. chromatographyonline.com For instance, an isocratic HPLC method using a monolithic column achieved the separation of phenol (B47542) and several nitrophenols in under 3.5 minutes. chromatographyonline.com Solid-phase extraction (SPE) is often used as a preconcentration step to achieve the low detection limits required for environmental monitoring. chromatographyonline.com
Gas Chromatography (GC) is another powerful technique for the separation of nitrophenols, offering good sensitivity. researchgate.net However, the polar nature of underivatized nitrophenols can lead to interactions with the GC column or injection port, which can decrease sensitivity. researchgate.net Therefore, a derivatization step, such as silylation, is often performed to convert the polar phenols into more volatile and less polar derivatives, improving their chromatographic behavior. researchgate.net
Mass Spectrometry (MS), particularly when coupled with chromatographic separation (GC-MS and LC-MS), provides highly selective and sensitive detection, as well as structural confirmation of nitrophenols. researchgate.net
In GC-MS, after separation on the GC column, the analytes are ionized, typically by electron ionization (EI), and the resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint for identification. researchgate.netlibretexts.org For example, the mass spectrum of p-nitrophenol shows a molecular ion peak at an m/z of 139. libretexts.org Different isomers of nitrophenol (ortho, meta, and para) will produce distinct mass spectra, allowing for their differentiation. libretexts.org
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for the analysis of polar compounds like nitrophenols. nih.gov ESI-MS can be used to directly track the concentration of nitrophenols in solution, with reported limits of detection in the range of 2 x 10-7 g L-1. nih.gov The analytical signals for nitrophenols in negative ESI mode often correspond to the deprotonated molecule [M-H]-. nih.gov
| Technique | Analyte | Detection Limit |
| HPLC-Electrochemical Detection | 4-Nitrophenol | 0.05 - 0.14 ppb |
| ESI-MS | p-Nitrophenol | 2 x 10-7 g L-1 |
| FAPA-MS | p-Nitrophenol | 5 x 10-9 g L-1 |
This table summarizes the detection limits for nitrophenols using different analytical techniques.
Spectroscopic Methods (UV-Vis, FTIR) in Environmental Analysis
Spectroscopic techniques are crucial tools for the detection and quantification of nitrophenols in environmental samples due to their sensitivity and the characteristic spectral features of these compounds. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a widely used method for the analysis of nitrophenols in aqueous samples. The presence of the aromatic ring, the nitro group (-NO2), and the hydroxyl group (-OH) results in characteristic absorption bands in the UV-Vis region. The position and intensity of these absorption maxima are highly dependent on the pH of the solution, as the ionization of the phenolic hydroxyl group to a phenolate (B1203915) ion causes a significant shift in the absorption spectrum.
For nitrophenols, a bathochromic (red) shift is typically observed upon deprotonation in alkaline conditions. While specific data for this compound is not available, related nitrophenols exhibit distinct absorption maxima for their protonated and deprotonated forms. The presence of halogen substituents (bromine and fluorine) on the aromatic ring is expected to further influence the electronic transitions and thus the absorption wavelengths.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a molecule. For nitrophenols, characteristic vibrational bands can be used for identification. Key vibrational modes include:
O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.
N-O stretching (asymmetric): A strong band usually found between 1500 and 1560 cm⁻¹.
N-O stretching (symmetric): A band of medium to strong intensity appearing in the 1335-1385 cm⁻¹ range.
C-N stretching: Generally observed around 870 cm⁻¹.
C-Br stretching: Expected in the lower frequency region, typically between 500 and 600 cm⁻¹.
C-F stretching: A strong absorption band usually in the range of 1000-1400 cm⁻¹.
The precise positions of these bands for this compound would be influenced by the electronic effects of all substituents on the aromatic ring.
Interactive Data Table: Representative Spectroscopic Data for Nitrophenols
| Spectroscopic Method | Functional Group/Transition | Typical Wavenumber/Wavelength Range | Notes |
| UV-Vis | π → π* (Protonated) | 270-320 nm | Dependent on substitution pattern |
| UV-Vis | π → π* (Deprotonated) | 350-420 nm | Red-shifted due to phenolate formation |
| FTIR | O-H stretch | 3200-3600 cm⁻¹ | Broad due to hydrogen bonding |
| FTIR | N-O asymmetric stretch | 1500-1560 cm⁻¹ | Strong intensity |
| FTIR | N-O symmetric stretch | 1335-1385 cm⁻¹ | Medium to strong intensity |
| FTIR | C-Br stretch | 500-600 cm⁻¹ | Lower frequency region |
| FTIR | C-F stretch | 1000-1400 cm⁻¹ | Strong intensity |
Factors Influencing Environmental Persistence and Transformation
The environmental persistence and transformation of nitrophenols, including halogenated derivatives like this compound, are governed by a combination of biotic and abiotic processes. The presence of halogen and nitro substituents significantly impacts the compound's stability and degradation pathways.
Photolysis:
Direct photolysis, the degradation of a molecule by the absorption of light, is a significant transformation pathway for nitrophenols in the environment. researchgate.net The rate of photolysis is influenced by factors such as the intensity and wavelength of sunlight, the presence of photosensitizers in the water, and the pH of the medium. Halogenated nitrophenols are known to be susceptible to photodecomposition. nih.govdntb.gov.ua The carbon-bromine bond is generally weaker than the carbon-fluorine bond, suggesting that photolytic cleavage of the C-Br bond could be a potential degradation pathway for this compound.
Biodegradation:
Microbial degradation is a key process in the removal of nitrophenols from soil and water. However, the presence of halogen substituents can significantly affect the biodegradability of these compounds. The carbon-fluorine bond is particularly strong and resistant to cleavage, often making fluorinated organic compounds recalcitrant to microbial degradation. researchgate.net While some microorganisms have been shown to degrade fluorinated aromatic compounds, the rates are often slow. nih.gov The presence of a bromine atom can also influence the microbial degradation pathways. cas.cn For this compound, the combination of both fluorine and bromine substituents is likely to contribute to its persistence in the environment.
Chemical Structure and Reactivity:
The nature and position of substituents on the aromatic ring play a crucial role in the environmental fate of nitrophenols.
Nitro Group: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack but can make it more susceptible to nucleophilic attack. It also increases the acidity of the phenolic proton.
Environmental Conditions:
Factors such as pH, temperature, oxygen availability (aerobic vs. anaerobic conditions), and the presence of other organic matter and dissolved substances in the environment can all influence the rate and pathways of transformation of halogenated nitrophenols. nih.gov For instance, the speciation of the nitrophenol (protonated vs. deprotonated) is pH-dependent, which in turn affects its solubility, sorption to soil particles, and bioavailability for microbial degradation.
Interactive Data Table: Factors Affecting Environmental Persistence of Halogenated Nitrophenols
| Factor | Influence on Persistence | Relevance to this compound |
| Photolysis | Can lead to degradation, especially in surface waters. | The presence of a C-Br bond may make it susceptible to photolytic cleavage. |
| Biodegradation | Can be a major removal pathway, but often slow for halogenated compounds. | The strong C-F bond is likely to contribute to high persistence. researchgate.net |
| Chemical Structure | Electron-withdrawing groups (NO₂, F, Br) affect reactivity and stability. | The combination of these groups likely results in a relatively stable and persistent molecule. |
| pH | Affects the ionization state, influencing solubility and bioavailability. | The acidity of the phenolic proton will be enhanced by the electron-withdrawing substituents. |
| Sorption | Adsorption to soil and sediment can reduce bioavailability and degradation rates. | The hydrophobicity imparted by the bromine atom may increase sorption potential. |
Future Research Directions and Emerging Paradigms for 3 Bromo 2 Fluoro 6 Nitrophenol
Development of Sustainable and Atom-Economical Synthetic Routes
The pursuit of green chemistry is a paramount goal in modern organic synthesis. jk-sci.com For a molecule like 3-Bromo-2-fluoro-6-nitrophenol, future research must prioritize the development of synthetic pathways that are both sustainable and atom-economical.
Traditional syntheses of polysubstituted benzenes often rely on classical electrophilic aromatic substitution reactions, such as nitration and halogenation. fiveable.memsu.edu While effective, these methods can generate stoichiometric amounts of waste, leading to poor atom economy. wikipedia.org Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgjocpr.com Reactions with low atom economy, such as substitution and elimination, are common in the synthesis of fine chemicals and pharmaceuticals but are inherently wasteful. wikipedia.org
Future synthetic strategies should aim to maximize the incorporation of starting materials into the final product. acs.org This involves designing reactions that favor addition or rearrangement over substitution. jk-sci.com Key areas for development include:
Catalytic Processes: Employing catalysts can make reactions more energy-efficient and environmentally friendly. jk-sci.com Research into catalytic methods for the selective nitration and halogenation of fluorophenol precursors could significantly reduce waste.
Solvent Optimization: Solvents contribute a significant portion of the waste in chemical processes. nih.gov Exploring greener solvent alternatives, such as aqueous micellar conditions, can vastly reduce the environmental impact of a synthesis. nih.gov
Table 1: Comparison of Reaction Types by Atom Economy This table provides a conceptual overview of atom economy for different classes of chemical reactions relevant to the synthesis of complex organic molecules.
| Reaction Type | General Example | Typical Atom Economy | Rationale |
|---|---|---|---|
| Addition | Alkene + H₂ → Alkane | 100% | All atoms from the reactants are incorporated into the single final product. acs.org |
| Rearrangement/Isomerization | A → B (Isomer) | 100% | Atoms are rearranged within the molecule, but none are lost as byproducts. jk-sci.com |
| Substitution | Ar-H + Br₂ → Ar-Br + HBr | <100% | Atoms are swapped between reactants, necessarily creating byproducts (e.g., HBr) that are not part of the desired product. wikipedia.org |
| Elimination | R-CH₂CH₂-OH → R-CH=CH₂ + H₂O | <100% | A small molecule (e.g., H₂O) is removed from the reactant to form the product, generating waste. wikipedia.org |
Advanced Computational Studies for Predicting Novel Reactivities and Properties
Before extensive experimental work is undertaken, advanced computational chemistry offers a powerful and resource-efficient means to predict the fundamental properties and reactivity of this compound. longdom.org Techniques like Density Functional Theory (DFT) are indispensable for modeling electronic structure, optimizing geometry, and predicting a wide range of molecular characteristics. longdom.org
For a lesser-studied molecule, computational analyses would be a crucial first step to:
Predict Reactivity: Calculations can identify the most likely sites for electrophilic and nucleophilic attack, guiding the design of functionalization reactions. acs.org Properties such as frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps can predict the regiochemistry of subsequent reactions. acs.orgacs.org
Determine Physicochemical Properties: Key properties including dipole moment, polarizability, solubility, and spectral data (NMR, IR, UV-vis) can be predicted. longdom.org This information is vital for planning purification and characterization steps.
Explore Conformational Space: Understanding the stable conformations of the molecule is important for predicting its interactions with biological targets or its packing in a solid state.
The use of quantitative structure-property relationship (QSPR) models, potentially enhanced by machine learning, can further correlate the compound's structure with its properties, aiding in the design of derivatives with specific desired characteristics. nih.gov
Table 2: Predictable Properties of this compound via Computational Methods This table outlines key molecular properties that can be predicted using computational tools like DFT and their significance for future experimental research.
| Predicted Property | Computational Method | Significance for Research |
|---|---|---|
| Optimized Molecular Geometry | DFT | Provides the most stable 3D structure, essential for docking studies and understanding steric effects. longdom.org |
| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | Helps predict the molecule's electronic behavior, including its reactivity in chemical reactions and its electronic absorption properties. acs.org |
| NMR Chemical Shifts (¹H, ¹³C) | DFT (GIAO method) | Aids in the structural confirmation and characterization of the synthesized compound and its derivatives. acs.orgacs.org |
| Electrostatic Potential Map | DFT | Visualizes electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. acs.org |
| Nonlinear Optical (NLO) Properties | Time-Dependent DFT | Evaluates potential for applications in materials science, such as in optical devices. tandfonline.com |
Exploration of New Catalytic Systems for Functionalization
The structure of this compound is ripe for further chemical modification through modern catalytic methods. The presence of a bromine atom provides a versatile handle for cross-coupling reactions, while the nitro group can be transformed into other valuable functionalities.
Future research should focus on exploring:
Cross-Coupling Reactions: The carbon-bromine bond is an ideal site for palladium- or copper-catalyzed reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide array of aryl, alkyl, or amino groups, rapidly generating a library of derivatives.
Nitro Group Reduction: The selective reduction of the nitro group to an amine is a critical transformation that yields an aniline derivative. This opens up a vast new area of chemistry, including diazotization and amide bond formation. Research into green catalytic systems, such as metal nanoparticles supported on sustainable materials, for this reduction is a promising avenue. nih.govmdpi.commdpi.com
C-H Functionalization: More advanced strategies could target the direct functionalization of the available C-H bonds on the aromatic ring. researchgate.net This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials. researchgate.net
The development of heterogeneous catalysts for these transformations would be particularly valuable, as they offer advantages in terms of catalyst separation, recovery, and recycling. mdpi.com
Table 3: Potential Catalytic Functionalization Reactions This table summarizes potential catalytic reactions for modifying the this compound scaffold, the targeted functional group, and the class of new compounds that would be produced.
| Reaction Type | Target Functional Group | Catalyst System (Example) | Resulting Product Class |
|---|---|---|---|
| Suzuki Coupling | C-Br | Pd(PPh₃)₄ / Base | Biaryl compounds |
| Heck Coupling | C-Br | Pd(OAc)₂ / Ligand | Styrene derivatives |
| Buchwald-Hartwig Amination | C-Br | Pd₂ (dba)₃ / Ligand / Base | N-Aryl amine derivatives |
| Nitro Group Reduction | -NO₂ | Supported metal nanoparticles (e.g., Au, Pd, Re) mdpi.commdpi.com | Substituted anilines |
| Direct C-H Arylation | Aromatic C-H | Pd, Rh, or Ir catalysts | Polysubstituted biaryls |
Investigations into Multifunctional Applications in Chemical Biology and Materials Science
The diverse functional groups on this compound suggest its potential as a building block in both chemical biology and materials science.
Chemical Biology: Fluorinated organic compounds are of immense interest in medicinal chemistry due to the unique properties that fluorine imparts, such as increased metabolic stability and binding affinity. tandfonline.com The core structure could serve as a scaffold for the synthesis of enzyme inhibitors or molecular probes. The nitroaromatic moiety itself is found in some drug classes, although its potential for bioactivation through reduction is a factor that requires careful study. nih.gov
Materials Science: Nitroaromatic compounds are known to exhibit significant nonlinear optical (NLO) properties, which are valuable for applications in telecommunications and optical computing. tandfonline.com Derivatives of this compound could be investigated as novel NLO materials. Furthermore, the multiple functional groups offer attachment points for incorporation into polymers or for grafting onto surfaces to create functional materials with tailored properties.
Table 4: Potential Applications Based on Structural Features This table links the functional groups of this compound to potential future applications in different scientific fields.
| Structural Feature | Associated Properties | Potential Application Area |
|---|---|---|
| Nitro Group (-NO₂) | Electron-withdrawing, reducible, potential for NLO properties | Materials Science (NLO materials), Medicinal Chemistry (prodrugs), Synthetic intermediate (anilines) tandfonline.comnih.gov |
| Fluorine Atom (-F) | Increases lipophilicity, metabolic stability, alters pKa | Chemical Biology / Medicinal Chemistry (drug design) tandfonline.com |
| Bromine Atom (-Br) | Excellent handle for cross-coupling reactions | Organic Synthesis (building block for complex molecules) |
| Phenolic Group (-OH) | Hydrogen bond donor, acidic, site for etherification | Polymer Science (monomer for polyesters/polyethers), Drug Design (pharmacophore) |
Interdisciplinary Research at the Interface of Organic Chemistry and Environmental Science
The widespread use of nitroaromatic compounds in industry has led to environmental contamination of soil and groundwater. nih.gov These compounds can be toxic, mutagenic, and resistant to degradation. nih.govnih.gov An essential area of future research for this compound involves an interdisciplinary approach to understand its environmental impact.
Halogenated nitrophenols (HNPs) are a class of compounds that have received attention as disinfection byproducts in drinking water and are noted for their potential risks. nih.gov Future studies on this compound should therefore include:
Toxicity Assessment: Evaluating the cytotoxicity and environmental toxicity of the compound is crucial for responsible chemical development.
Biodegradation Studies: Investigating its persistence in the environment and exploring potential pathways for microbial or fungal degradation is a key aspect of green chemistry. mdpi.comrepec.org Mycoremediation, using fungi to break down pollutants, offers a promising sustainable strategy for related compounds. mdpi.comdntb.gov.ua
Development of Detection Methods: As with other micropollutants, creating sensitive and selective analytical methods, such as electrochemical sensors or liquid chromatography-mass spectrometry (LC-MS/MS) protocols, for detecting and quantifying the compound in environmental samples will be necessary. nih.govresearchgate.net
This research is vital for ensuring that the development and application of this and related molecules are conducted in an environmentally conscious and sustainable manner.
Q & A
Q. What are the key synthetic pathways for preparing 3-bromo-2-fluoro-6-nitrophenol, and how can reaction conditions be optimized for yield and purity?
this compound can be synthesized via sequential halogenation and nitration of phenol derivatives. A typical approach involves:
- Bromination : Electrophilic substitution using Br₂ in the presence of FeBr₃ or HBr/H₂O₂ under controlled temperature (0–25°C) to introduce bromine at the meta position .
- Fluorination : Directed ortho-fluorination via diazotization and Balz-Schiemann reaction (e.g., using NaNO₂/HBF₄) .
- Nitration : Nitric acid/sulfuric acid mixture at 0–5°C to minimize side reactions. Monitor by TLC and purify via recrystallization (ethanol/water) .
Optimization : Adjust stoichiometry of nitrating agents (e.g., 1.2 eq HNO₃) and use inert atmospheres to reduce decomposition. Yield improvements (70–85%) are achievable with slow addition of reagents .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?
- ¹H/¹³C NMR : Identify aromatic proton splitting patterns (e.g., coupling constants for ortho-fluoro and para-nitro groups) and verify substitution positions. For example, the nitro group deshields adjacent protons (δ 8.1–8.5 ppm) .
- FT-IR : Confirm nitro (1520–1350 cm⁻¹, asymmetric stretch) and hydroxyl (3200–3600 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validate molecular ion ([M-H]⁻ at m/z 252.9) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound, and what insights do they provide for reactivity studies?
Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) can:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions. The nitro group’s electron-withdrawing effect lowers electron density at the ortho position, influencing substitution patterns .
- Calculate HOMO-LUMO gaps (∼4.5 eV) to predict redox behavior and photostability. Fluorine’s inductive effect stabilizes the LUMO, enhancing electrophilic reactivity .
- Simulate vibrational spectra to cross-validate experimental IR data .
Q. What challenges arise in crystallizing this compound, and how can X-ray crystallography resolve structural ambiguities?
Challenges :
- Polymorphism due to strong intermolecular hydrogen bonding (OH···O₂N) and halogen interactions (Br···F) .
- Hygroscopicity: Use anhydrous solvents (e.g., dry DCM) and inert gas during crystal growth.
Methodology : - Data Collection : Use SHELX-97 for structure solution and SHELXL for refinement. High-resolution data (≤0.8 Å) ensures accurate anisotropic displacement parameters .
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess disorder (e.g., nitro group orientation) and validate hydrogen bonding networks .
Q. How do competing substituent effects (Br, F, NO₂) influence regioselectivity in further functionalization reactions?
- Steric vs. Electronic Effects : The nitro group dominates electronic effects, directing incoming electrophiles to the para position relative to itself. Bromine’s steric bulk reduces accessibility at the ortho position, while fluorine’s small size allows for meta substitution in some cases .
- Case Study : Suzuki coupling with arylboronic acids occurs preferentially at the bromine site (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C), with yields >75% .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for similar bromo-nitrophenol derivatives: How can experimental variables be standardized?
- Observed Variations : For 2-bromo-6-nitrophenol, melting points range from 66–70°C vs. 72–74°C in other studies.
- Resolution :
Methodological Best Practices
Q. What safety protocols are critical when handling this compound, given its hazardous substituents?
Q. How can chromatographic separation techniques improve purity for multi-step syntheses?
- Flash Chromatography : Use silica gel (230–400 mesh) with eluents like hexane/EtOAc (4:1) to isolate intermediates.
- HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) resolve nitro and bromo byproducts .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
